molecular formula C27H20O6 B11129368 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate

2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate

Cat. No.: B11129368
M. Wt: 440.4 g/mol
InChI Key: BWWIYKOHPQCDQA-QFEZKATASA-N
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Description

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate is a complex organic compound that combines elements of chromene, benzofuran, and benzoate structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and benzofuran intermediates, followed by their condensation under specific conditions to form the final product. Key steps include:

    Preparation of Chromene Intermediate: This involves the cyclization of suitable precursors under acidic or basic conditions.

    Preparation of Benzofuran Intermediate: This involves the cyclization of suitable precursors, often using Lewis acids as catalysts.

    Condensation Reaction: The chromene and benzofuran intermediates are then condensed in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and benzofuran moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Products may include alcohols and reduced aromatic compounds.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromene and benzofuran moieties can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context, but may include inhibition of enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate

Uniqueness: The presence of the 3-methoxybenzoate group in (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate distinguishes it from other similar compounds. This group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C27H20O6

Molecular Weight

440.4 g/mol

IUPAC Name

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate

InChI

InChI=1S/C27H20O6/c1-16-19(12-17-6-3-4-9-23(17)31-16)14-25-26(28)22-11-10-21(15-24(22)33-25)32-27(29)18-7-5-8-20(13-18)30-2/h3-16H,1-2H3/b25-14-

InChI Key

BWWIYKOHPQCDQA-QFEZKATASA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC

Origin of Product

United States

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